

using amoxicilloic acid as a reference standard in chromatography

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Compound of Interest

Compound Name: *Amoxicilloic acid*

Cat. No.: *B1205715*

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An essential aspect of pharmaceutical quality control is the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. **Amoxicilloic acid**, a primary degradation product of the antibiotic amoxicillin, serves as a critical reference standard in chromatographic analyses to ensure the safety and efficacy of amoxicillin-containing medicines.[1][2] As a specified impurity listed in major pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), its monitoring is mandatory.[3][4]

This application note provides a detailed protocol for the use of **amoxicilloic acid** as a reference standard in the analysis of amoxicillin and its related substances by High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

The following protocol is a synthesized methodology based on common practices found in pharmacopeial monographs and scientific literature for the analysis of amoxicillin and its related substances.[3][5][6]

Equipment and Materials

- High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV detector.[2]
- Data acquisition and processing software (e.g., ChemStation).[2]

- Analytical column: 4.6-mm × 15-cm or 4.6-mm × 25-cm; 5-μm packing L1 (Octadecyl silane chemically bonded to porous silica).[3]
- Analytical balance
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.5-μm or finer pore size).[6]
- pH meter

Reagents and Solutions

- Amoxicillin Reference Standard (RS) (e.g., USP Amoxicillin RS).[6][7]
- **Amoxicilloic Acid** Reference Standard (often referred to as Amoxicillin Related Compound D).[3][4]
- Potassium dihydrogen phosphate (monobasic), analytical grade.[3][8]
- Potassium hydroxide or Sodium hydroxide solution for pH adjustment.[3][6]
- Acetonitrile (HPLC grade).[3][8]
- Methanol (HPLC grade).[9]
- High-purity water (prepared using a water purification system).[8]
- Buffer Solution (pH 5.0): Prepare a solution of 0.05 M monobasic potassium phosphate (approximately 6.8 g/L) in high-purity water. Adjust the pH to 5.0 ± 0.1 with a potassium hydroxide or sodium hydroxide solution.[3][6]
- Mobile Phase: Use a gradient mixture of the Buffer Solution (Mobile Phase A) and a suitable organic solvent like acetonitrile or methanol (Mobile Phase B). The specific gradient will depend on the pharmacopeial method being followed.[3][4]

Chromatographic Conditions

The following table summarizes typical HPLC conditions for the analysis of amoxicillin and its impurities, including **amoxicilloic acid**.

Parameter	Typical Value	Source
Column	L1 packing (C18), 4.6-mm × 15-cm; 5-μm	[3]
Mobile Phase A	0.05 M Potassium Phosphate Buffer, pH 5.0	[3][6]
Mobile Phase B	Acetonitrile	[3]
Gradient	A time-based gradient elution is typically used. For example, starting with a high percentage of Mobile Phase A, which is decreased over time to elute less polar impurities.	[3][4]
Flow Rate	1.0 to 1.5 mL/min	[9][10]
Column Temperature	30 °C to 40 °C	[3][10]
Detection	UV at 230 nm or 254 nm	[3][11]
Injection Volume	10 μL to 20 μL	[3][9]

Preparation of Standard Solutions

- **Amoxicillin Standard Stock Solution:** Accurately weigh and dissolve a suitable amount of USP Amoxicillin RS in the Buffer Solution to obtain a known concentration (e.g., 1.2 mg/mL). [6] This solution should be used within 6 hours.[6]
- **Amoxicilloic Acid (Impurity D) Standard Solution:** Prepare a stock solution of **Amoxicilloic Acid** RS in the Buffer Solution to a known concentration. Due to its use in system suitability and identification, a common concentration is around 12.5 μg/mL.[4]
- **System Suitability Solution (SSS):** Prepare a solution containing both Amoxicillin RS and key impurity reference standards, including **Amoxicilloic Acid** (Amoxicillin Related Compound

D), in the Buffer Solution. This solution is used to verify the performance of the chromatographic system.[4] For instance, a solution can be made containing 12.5 µg/mL each of USP Amoxicillin Related Compound A RS and USP Amoxicillin Related Compound D RS.[4]

Preparation of Sample Solution

- Accurately weigh a quantity of the amoxicillin API or powdered formulation.
- Dissolve and dilute the sample in the Buffer Solution to achieve a final target concentration of amoxicillin (e.g., 1.25 mg/mL).[4][6]
- Sonicate the solution for approximately 20 minutes to ensure complete dissolution.[9]
- Filter the resulting solution through a 0.5-µm or finer pore size filter before injection.[6] The prepared sample solution should be stored at 4°C and used within 4 hours.[4]

Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform a blank injection (using the Buffer Solution) to ensure the absence of interfering peaks.
- Inject the System Suitability Solution to verify column efficiency, peak tailing, and resolution between critical peak pairs (e.g., between amoxicillin and its related compounds).[3] The resolution between amoxicillin related compound A and **amoxicilloic acid** (compound D) should be not less than 1.5.[4]
- Inject the Amoxicillin Standard Solution and the **Amoxicilloic Acid** Standard Solution to determine their respective retention times and response factors.
- Inject the Sample Solution.
- Identify the **amoxicilloic acid** peak in the sample chromatogram by comparing its retention time to that of the **Amoxicilloic Acid** Reference Standard.

- Quantify the amount of **amoxicilloic acid** in the sample by comparing the peak area from the sample chromatogram to the peak area of the amoxicillin standard, taking into account the concentrations and relative response factors.

Data Presentation

Quantitative data, including system suitability requirements and acceptance criteria for impurities, are crucial for method validation and routine analysis.

Table 1: System Suitability and Performance Data

Parameter	Requirement/Value	Source
Resolution	NLT 1.5 between Amoxicillin Related Compound A and Amoxicilloic Acid (Compound D)	[4]
Tailing Factor (Amoxicillin Peak)	NMT 2.0 - 2.5	[6][11]
Column Efficiency (Theoretical Plates)	NLT 1700 - 3000	[6][11]
Relative Standard Deviation (RSD)	NMT 1.5% - 2.0% for replicate injections of the standard solution	[6][9]
Limit of Detection (LOD)	Below 0.045% (w/w)	[8][11]
Limit of Quantitation (LOQ)	Below 0.086% (w/w)	[8][11]

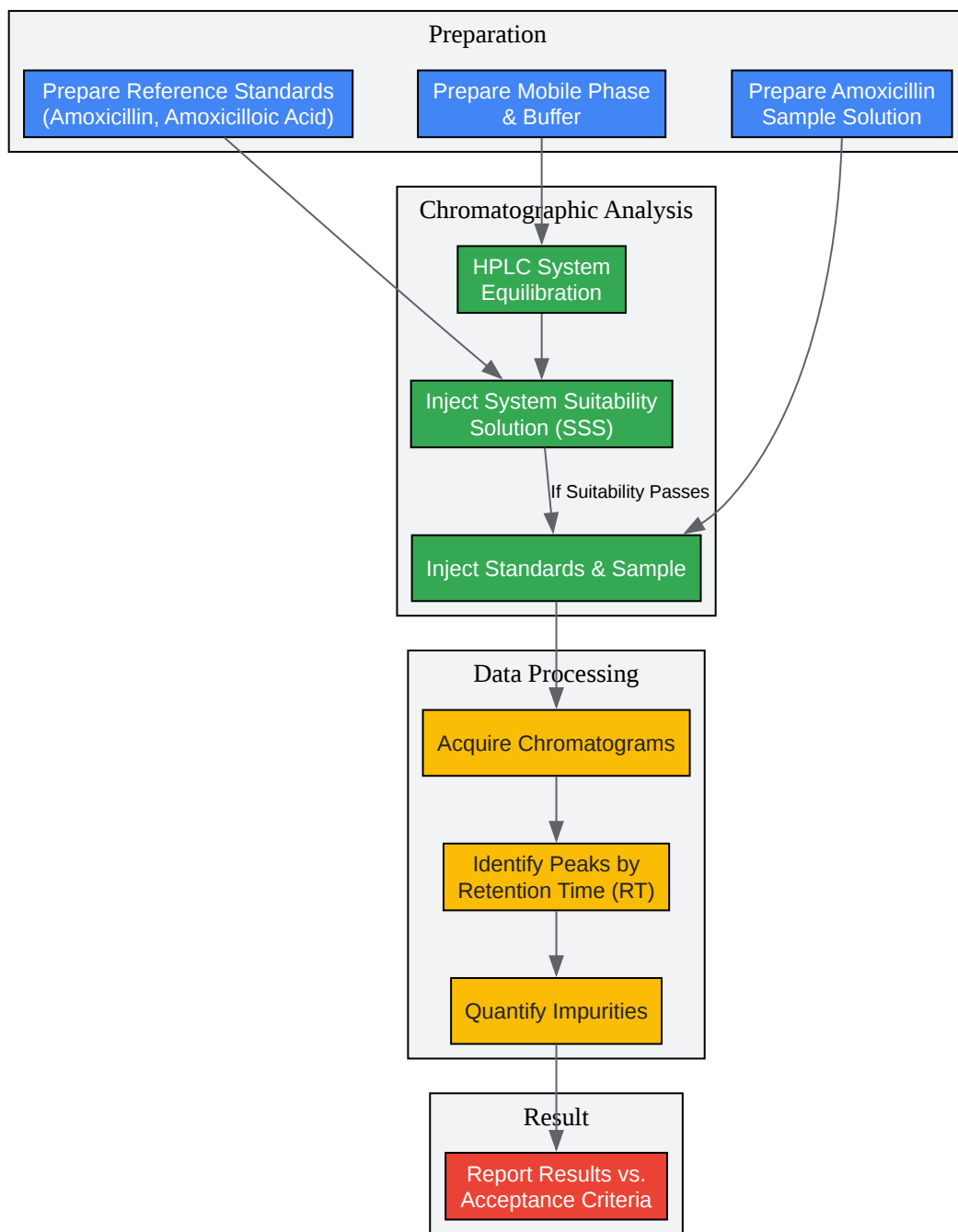
NLT: Not Less Than; NMT: Not More Than

Table 2: USP Acceptance Criteria for Amoxicillin Related Substances

Impurity Name	Relative Retention Time (RRT)	Acceptance Criteria (NMT %)
Amoxicillin related compound I (D-hydroxyphenylglycine)	0.32	1.0
Amoxicilloic acid (Amoxicillin related compound D)	0.53, 0.68	1.0
Amoxicillin related compound A (6-aminopenicillanic acid)	0.78	0.5
Amoxicillin	1.00	-
Amoxicillin related compound G	2.9	1.0
Amoxicillin related compound E	4.5	1.0
Any other individual impurity	-	1.0
Total impurities	-	5.0
Source: Data compiled from BenchChem and USP documentation. [3] [4]		

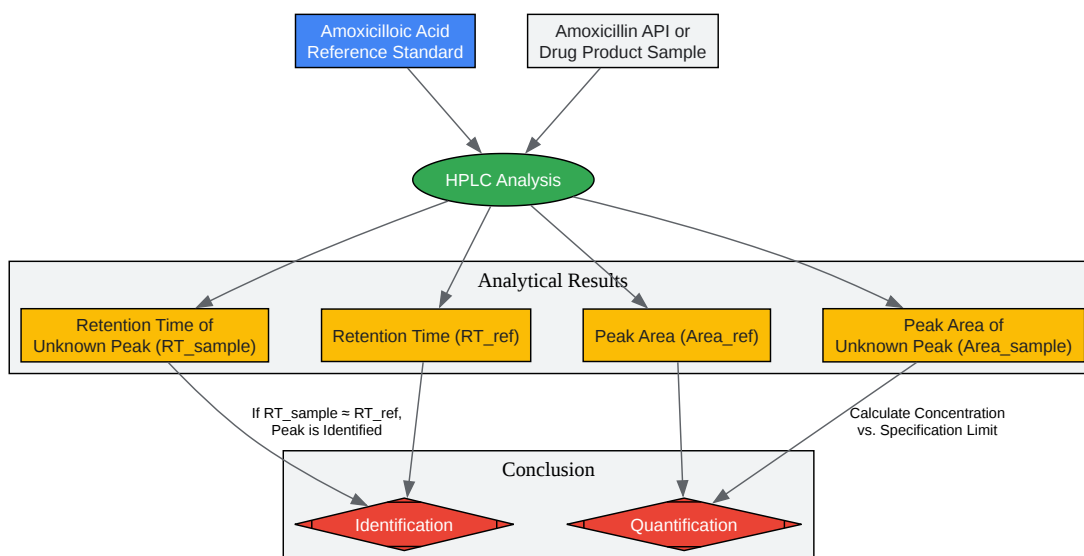
Visualizations

The following diagrams illustrate the workflow and logical relationships in the chromatographic analysis using **amoxicilloic acid** as a reference standard.



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Caption: Workflow for the analysis of amoxicillin impurities using HPLC.



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Caption: Logic for using a reference standard in impurity analysis.

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